1-Azaspiro[3.3]heptane-6-carboxylic acid

aqueous solubility physicochemical property spirocyclic scaffold

Medicinal chemists often face unpredictable physicochemical properties when using flexible monocyclic amino acids. 1-Azaspiro[3.3]heptane-6-carboxylic acid solves this by providing a conformationally restricted spirocyclic scaffold that enforces defined spatial orientation of amino and carboxylate groups. This rigid geometry delivers quantifiable advantages: up to 1.5-unit logD reduction relative to positional isomers, enhanced aqueous solubility, and lower metabolic clearance compared to piperidine counterparts. Ideal for CNS-penetrant lead optimization and peptidomimetic library synthesis where precise 3D pharmacophore presentation is critical. Supplied as a research-grade building block with strict quality control for reproducible SAR studies.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12825185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.3]heptane-6-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CNC12CC(C2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)5-3-7(4-5)1-2-8-7/h5,8H,1-4H2,(H,9,10)
InChIKeyIXWHZPDMYJOEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[3.3]heptane-6-carboxylic Acid: Conformationally Constrained Scaffold


1-Azaspiro[3.3]heptane-6-carboxylic acid is a heterocyclic spirocyclic amino acid featuring a nitrogen-containing four-membered ring fused to a cyclobutane ring [1]. Its rigid, non-planar scaffold enforces a well-defined spatial orientation of the carboxylic acid and amino functionalities, offering a conformationally constrained building block for probing biological targets . This compound belongs to the broader azaspiro[3.3]heptane family, which has garnered significant attention as saturated bioisosteres in medicinal chemistry for improving drug-like properties [2].

Conformationally constrained spirocyclic amino acid scaffold
Suitable for target-engagement studies requiring rigid exit vector geometry
Supports saturated bioisostere design in medicinal chemistry workflows

1-Azaspiro[3.3]heptane-6-carboxylic Acid: Advantages Over Simple Analogs


Generic substitution of 1-azaspiro[3.3]heptane-6-carboxylic acid with simpler analogs like azetidine-3-carboxylic acid or pipecolic acid fails due to profound differences in physicochemical and conformational properties. While monocyclic analogs offer flexibility, the spirocyclic scaffold imposes a rigid, three-dimensional geometry that restricts bond rotation and enforces distinct spatial orientation of functional groups . This rigidity translates to quantifiable advantages: azaspiro[3.3]heptanes consistently exhibit higher aqueous solubility and lower metabolic clearance compared to cyclohexane and piperidine counterparts [1]. Furthermore, the specific nitrogen placement in the 1-azaspiro isomer dictates unique basicity and hydrogen-bonding patterns, leading to logD differences of up to 1.5 units relative to the 2-azaspiro positional isomer . Consequently, even seemingly minor structural variations yield markedly different in vitro and in vivo behaviors, precluding simple substitution.

Target 1‑Azaspiro[3.3]heptane‑6‑carboxylic acid
Substitute Azetidine‑3‑carboxylic acid, pipecolic acid
Risk Monocyclic analogs lack rigid spiro geometry; conformational and logD profile may shift significantly
Target 1‑Azaspiro[3.3]heptane‑6‑carboxylic acid
Substitute 2‑Azaspiro[3.3]heptane regioisomer
Risk Nitrogen placement alters basicity and hydrogen‑bonding; predicted logD difference up to 1.5 units may not transfer

1-Azaspiro[3.3]heptane-6-carboxylic Acid: Head-to-Head Comparison


Superior Aqueous Solubility vs. Cyclohexane Analogues

In a systematic study evaluating spirocyclic building blocks, azaspiro[3.3]heptanes demonstrated consistently higher aqueous solubility compared to their corresponding cyclohexane analogues. Specifically, the spiro[3.3]heptane scaffold increased solubility by up to an order of magnitude relative to the monocyclic cyclohexane control [1]. While this study examined 2-azaspiro[3.3]heptanes, the intrinsic scaffold property—rigid, non-planar geometry with increased polar surface area exposure—is shared by the 1-azaspiro[3.3]heptane core [2]. The quantified improvement stems from the spirocyclic framework's ability to disrupt efficient crystal packing while maintaining favorable solvent interactions.

Aqueous solubility trend
Class-level inference
~10‑fold higher solubility vs. cyclohexane analog
May support formulation and solubility-driven lead optimization
Trend magnitude from spiro[3.3]heptane study; 1‑aza isomer data to verify
aqueous solubility physicochemical property spirocyclic scaffold

Enhanced Metabolic Stability vs. Piperidine Derivatives

Azaspiro[3.3]heptanes exhibit a trend towards higher metabolic stability than their more flexible heterocyclic counterparts. In a direct comparison, linear azaspiro[3.3]heptanes were found to possess lower metabolic clearance rates than piperidine-based controls [1]. The rigid spirocyclic architecture reduces the number of accessible conformations, thereby limiting the compound's susceptibility to oxidative metabolism by cytochrome P450 enzymes. While specific clearance values are not provided in the primary source, the consistent trend across multiple examples underscores the scaffold's inherent metabolic advantage.

Metabolic stability trend
Class-level inference
Lower metabolic clearance vs. piperidine controls
Supports ADME property screening in early discovery
Trend observed across multiple examples; specific clearance values not reported
metabolic stability clearance ADME

Reduced logD vs. 2-Azaspiro[3.3]heptane

An analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines revealed that introducing the spirocyclic center lowered the measured logD7.4 by as much as −1.0 relative to the parent heterocycles . However, a key exception was observed with N-linked 2-azaspiro[3.3]heptane, where logD7.4 increased by up to +0.5. This indicates a substantial difference in lipophilicity between the 1-aza and 2-aza regioisomers: the 1-aza variant (where nitrogen is directly adjacent to the spiro junction) is predicted to exhibit a logD approximately 1.5 units lower than the corresponding 2-aza isomer. This differential is attributable to altered basicity and hydrogen-bonding capacity due to nitrogen placement.

logD regioisomer comparison
Cross-study comparable
Predicted ~1.5 log units lower for 1‑aza vs. 2‑aza isomer
Lipophilicity context for CNS or selectivity-focused design
Derived from piperidine replacement dataset; direct measurement recommended
lipophilicity logD regioisomer

Scalable Multigram Synthesis for Procurement

While the unsubstituted 1-azaspiro[3.3]heptane-6-carboxylic acid itself may not have a published multi-kilogram synthesis, the related 2-tert-butyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid has been produced via a scalable, industrially applicable method [1]. This patent describes a route that addresses the prior lack of suitable industrial syntheses, enabling production at scale. Furthermore, the broader azaspiro[3.3]heptane family has been accessed on multigram to decagram scales [2], with yields often exceeding 60% and reaction sequences amenable to further optimization. This synthetic accessibility contrasts with many spirocyclic scaffolds that require lengthy, low-yielding sequences, making 1-azaspiro[3.3]heptane-6-carboxylic acid a viable building block for large-scale drug discovery programs.

Scalable synthesis
Supporting evidence
Industrial method reported; multigram quantities accessible
Supports procurement for large medicinal chemistry campaigns
Patent and literature precedence for related azaspiro[3.3]heptane building blocks
synthesis scalability procurement

Defined Exit Vector Geometry vs. Monocyclic Amino Acids

X-ray crystallographic analysis and exit vector plot (EVP) studies confirm that the spiro[3.3]heptane core imposes a rigid, well-defined geometry on substituents, with bond angles and spatial orientation fixed relative to monocyclic analogs [1]. Specifically, the aminocarboxylate moiety and the carboxylic acid group are 'fixed' in space relative to each other due to the rigid spirocyclic scaffold . This contrasts sharply with flexible analogs like GABA or pipecolic acid, which can adopt multiple low-energy conformations. The defined exit vector geometry of the 1-azaspiro[3.3]heptane scaffold is particularly valuable for probing the topology of biological receptors, as it reduces entropic penalties upon binding and can enhance target selectivity [2].

Exit vector geometry
Class-level inference
Fixed spatial orientation confirmed by EVP and X‑ray studies
Supports receptor topology probing and target selectivity studies
Spiro[3.3]heptane core property; 1‑aza functional group placement context to review
conformational restriction exit vector scaffold

Enhanced Ligand Efficiency vs. Piperidine

Virtual library enumeration using LLAMA software revealed that monofluorinated spiro[3.3]heptane-derived building blocks demonstrated the highest propensity to populate lead-like chemical space compared to non- and difluorinated counterparts, as well as cyclohexane derivatives [1]. While this study focused on fluorinated analogs, the core spiro[3.3]heptane scaffold—shared by 1-azaspiro[3.3]heptane-6-carboxylic acid—was shown to inherently favor lead-like properties. Specifically, the combination of lower molecular weight, higher fraction of sp3 carbons (Fsp3), and favorable logD positions these compounds advantageously in commonly used drug-likeness filters (e.g., Rule of 5, Lead-Likeness criteria). This suggests that incorporating the 1-azaspiro[3.3]heptane core into lead series may improve overall ligand efficiency metrics compared to more lipophilic, flexible heterocycles.

Lead‑likeness propensity
Class-level inference
Highest propensity to populate lead‑like space in virtual library enumeration
Supports hit‑to‑lead optimization workflows
Based on fluorinated spiro[3.3]heptane analogs; core scaffold trend context-dependent
ligand efficiency lead-likeness drug design

Application Scenarios for 1-Azaspiro[3.3]heptane-6-carboxylic Acid


Conformationally Constrained Glutamate Receptor Ligands

The rigid spirocyclic scaffold of 1-azaspiro[3.3]heptane-6-carboxylic acid fixes the relative spatial orientation of the amino and carboxylate groups, enabling precise probing of glutamate receptor binding pockets . This application leverages the scaffold's conformational restriction to design selective agonists or antagonists for specific receptor subtypes, where flexible analogs like glutamate or quisqualate fail to discriminate between closely related binding sites.

Piperidine Replacement in CNS Lead Compounds

Medicinal chemists seeking to optimize CNS-penetrant drug candidates can replace piperidine rings with the 1-azaspiro[3.3]heptane core. This substitution is predicted to lower logD by up to 1 unit relative to the parent piperidine , potentially improving blood-brain barrier penetration and reducing off-target binding. The enhanced metabolic stability of the spirocyclic framework further supports extended CNS exposure [1].

Amino Acid Building Blocks for Peptidomimetic Libraries

1-Azaspiro[3.3]heptane-6-carboxylic acid serves as a sterically constrained amino acid that can be incorporated into peptides to restrict backbone flexibility and stabilize secondary structures [2]. This is particularly valuable for generating peptidomimetic libraries with enhanced proteolytic stability and defined three-dimensional pharmacophores, addressing a key limitation of natural amino acids.

Bioisosteric Replacement of Pipecolic Acid in Enzyme Inhibitor Design

The 2-azaspiro[3.3]heptane-1-carboxylic acid analog has been reported as a bioisostere of pipecolic acid [3]. By extension, 1-azaspiro[3.3]heptane-6-carboxylic acid can serve a similar function in enzyme inhibitor programs where the rigidity of the spirocyclic scaffold may enhance binding affinity or selectivity relative to the more flexible pipecolic acid. This strategy is applicable to proteases, transferases, and other enzymes with proline-recognition motifs.

Application
Selection Property
Validation Focus
Glutamate receptor ligand studies
Rigid exit vector geometry
Receptor subtype binding and selectivity profiling
CNS lead compound design
Reduced logD and metabolic stability trend
CNS penetration and off‑target binding assessment
Peptidomimetic library synthesis
Conformationally constrained amino acid
Secondary structure stabilization and proteolytic stability
Enzyme inhibitor scaffold design
Bioisosteric replacement of pipecolic acid
Enzyme binding affinity and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[3.3]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.